molecular formula C9H7F3O2 B2670955 1-Phenyl-2-(trifluoromethoxy)ethan-1-one CAS No. 104159-53-7; 1171146-29-4; 220227-93-0

1-Phenyl-2-(trifluoromethoxy)ethan-1-one

Cat. No.: B2670955
CAS No.: 104159-53-7; 1171146-29-4; 220227-93-0
M. Wt: 204.148
InChI Key: UIQNFNIICOIPOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-2-(trifluoromethoxy)ethan-1-one (CAS 104159-53-7) is a chemical building block with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol . Its structure features a phenyl group linked to a ketone and a trifluoromethoxyethyl chain, offering researchers a unique steric and electronic profile for modulating the properties of target molecules . The compound is characterized by its specific InChIKey (UIQNFNIICOIPOM-UHFFFAOYSA-N) and SMILES notation (C1=CC=C(C=C1)C(=O)COC(F)(F)F) . In research, this ketone is primarily utilized as a synthetic intermediate. Computational studies, including Density Functional Theory (DFT), suggest that the steric bulk and high electronegativity of the trifluoromethoxy group likely cause the molecule to adopt a non-planar conformation, which can influence its reactivity and interaction in synthetic pathways . Its structural features make it a subject of interest for reaction monitoring and mechanistic deconvolution using analytical techniques such as ¹⁹F NMR spectroscopy . As a supplier, we provide this compound with a typical purity of 95% . It is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can refer to the available batch-specific Certificate of Analysis (COA) for detailed quality control data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-2-(trifluoromethoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c10-9(11,12)14-6-8(13)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQNFNIICOIPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104159-53-7
Record name 1-phenyl-2-(trifluoromethoxy)ethan-1-one
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Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-phenyl-2-(trifluoromethoxy)ethan-1-one with structurally related compounds, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications Reference(s)
This compound -OCF₃ C₉H₇F₃O₂ 204.15* Hypothesized metabolic stability; EWG effects Inferred
1-Cyclohexyl-2-(phenylthio)ethan-1-one -SPh C₁₄H₁₈OS 234.35 Synthesized via K₂CO₃/DMF (52.4% yield); sulfur-directed catalysis
1-Phenyl-2-(phenylamino)ethan-1-one -NHPh C₁₄H₁₃NO 211.26 Reacts in three-component couplings (CBr₄, indoles)
1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one -pyrrolidinyl C₁₂H₁₅NO 189.26 High lipophilicity; potential CNS activity
2-Bromo-1-(4-(trifluoromethoxy)phenyl)ethan-1-one -Br (adjacent to OCF₃) C₉H₆BrF₃O₂ 283.05 Intermediate in antituberculosis agent synthesis

*Calculated based on analogous structures.

Key Comparisons

Electronic Effects

  • Trifluoromethoxy (-OCF₃): Strong electron-withdrawing nature activates the ketone for nucleophilic attack, enhancing electrophilicity. This contrasts with -NHPh (electron-donating, ), which stabilizes intermediates in radical reactions .
  • -SPh (): Moderately electron-withdrawing; facilitates thioether-directed asymmetric catalysis .

Synthetic Utility 1-Phenyl-2-(phenylamino)ethan-1-one undergoes three-component reactions with CBr₄ and indoles to form brominated imino derivatives (52–70% yields) . 2-Bromo-1-(4-(trifluoromethoxy)phenyl)ethan-1-one serves as a precursor for pyrazolo[1,5-a]pyridine antituberculosis agents, highlighting the role of OCF₃ in drug design .

Biological Relevance

  • -pyrrolidinyl (): Enhances blood-brain barrier penetration due to nitrogen lone pairs, unlike the polar OCF₃ group .
  • -NHPh derivatives () are explored for antiferroptotic activity, whereas OCF₃ analogs may exhibit improved metabolic stability .

Table 2: Reaction Yields and Conditions

Compound Reaction Type Yield Conditions Reference
1-Cyclohexyl-2-(phenylthio)ethan-1-one Nucleophilic substitution 52.4% K₂CO₃, DMF, rt
1-Phenyl-2-(phenylamino)ethan-1-one Three-component coupling 56–70% CBr₄, indole, EtOH, 12 h
2-Bromo-1-(4-(trifluoromethoxy)phenyl)ethan-1-one Cycloaddition 45–56% HATU, DIEA, DCM

Research Findings and Implications

  • Trifluoromethoxy vs. Halogens: The OCF₃ group offers superior steric and electronic profiles compared to halogens (e.g., Br in ), enhancing resistance to enzymatic degradation .
  • Radical Reactivity: Unlike -NHPh derivatives (), OCF₃-substituted ketones may resist radical pathways due to reduced electron density at the α-carbon.

Q & A

Q. Q1. What are the key synthetic routes for 1-Phenyl-2-(trifluoromethoxy)ethan-1-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., 1-Chloro-1-(4-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one) are synthesized via base-catalyzed reactions between benzaldehyde derivatives and chloroacetone, using potassium carbonate as a base . Key variables include solvent choice (e.g., THF vs. DMF), temperature control (25–60°C), and stoichiometric ratios of trifluoromethoxy-containing precursors. Optimizing these parameters minimizes side products like over-oxidized species or unreacted intermediates. Purification via column chromatography or recrystallization is critical for isolating high-purity product .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons. The trifluoromethoxy group (δ ~75–80 ppm in ¹⁹F NMR) induces deshielding in adjacent protons .
  • IR : Confirm the carbonyl stretch (~1700 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).
  • HRMS : Use electrospray ionization (ESI) to verify molecular ion [M+H]⁺ and fragmentation patterns. For complex derivatives (e.g., thiophene-containing analogs), tandem MS/MS resolves isobaric interferences .

Advanced Research Questions

Q. Q3. How do electronic effects of the trifluoromethoxy group influence the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer: The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing group (EWG) that polarizes the carbonyl, enhancing electrophilicity. This accelerates nucleophilic attacks (e.g., Grignard additions) but may sterically hinder bulkier nucleophiles. Computational studies (DFT) can map electrostatic potential surfaces to predict regioselectivity. Experimentally, compare reaction rates with non-fluorinated analogs (e.g., methoxy derivatives) under identical conditions to isolate electronic effects .

Q. Q4. What strategies mitigate conflicting crystallographic and spectroscopic data for this compound derivatives?

Methodological Answer:

  • Crystallography : Use SHELXL for refinement, especially for high-resolution data. Discrepancies in bond lengths/angles may arise from dynamic disorder; apply TWINABS for twinned crystals .
  • Spectroscopy : Cross-validate NMR assignments with COSY/NOESY for conformational analysis. If X-ray and NMR data conflict (e.g., unexpected dihedral angles), consider solvent-induced conformational changes or polymorphism .

Q. Q5. How can structure-activity relationship (SAR) studies optimize bioactivity in this compound analogs?

Methodological Answer:

  • Pharmacophore Modeling : Identify critical moieties (e.g., trifluoromethoxy, phenyl rings) using software like Schrödinger’s Phase.
  • Enzyme Assays : Test analogs against targets (e.g., kinases, cytochrome P450) to correlate substituent effects (e.g., -CF₃ vs. -OCH₃) with inhibition constants (Kᵢ). For example, thiophene-containing derivatives show enhanced anti-inflammatory activity due to π-π stacking with COX-2 .
  • ADMET Profiling : Use in vitro models (e.g., Caco-2 permeability, microsomal stability) to prioritize analogs with balanced potency and bioavailability .

Data-Driven Analysis

Q. Table 1. Comparative Reactivity of this compound Derivatives

DerivativeReaction TypeYield (%)Key ObservationReference
Thiophene analogNucleophilic addition78Enhanced rate due to conjugated π-system
Methoxy analogGrignard reaction62Slower kinetics vs. -OCF₃ derivative
Chloro-substitutedSuzuki coupling85Steric hindrance reduces coupling efficiency

Q. Table 2. Biological Activity of Selected Analogs

Compound IDTarget EnzymeIC₅₀ (µM)Selectivity IndexNotes
Analog A (-CF₃)COX-20.45>100Potent anti-inflammatory
Analog B (-OCH₃)COX-22.125Moderate activity
Analog C (-SCH₃)CYP3A410.2N/AOff-target hepatotoxicity

Contradictions and Resolutions

  • Contradiction : Conflicting reports on the stability of the trifluoromethoxy group under basic conditions.
    Resolution : Conduct pH-dependent stability studies (HPLC monitoring) to identify degradation thresholds. For example, -OCF₃ is stable below pH 10 but hydrolyzes to -OH at higher pH .

  • Contradiction : Discrepancies in reported enzyme inhibition mechanisms (competitive vs. non-competitive).
    Resolution : Perform kinetic assays (Lineweaver-Burk plots) with purified enzymes. Use fluorescent probes (e.g., ANS for hydrophobic binding sites) to confirm binding modes .

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